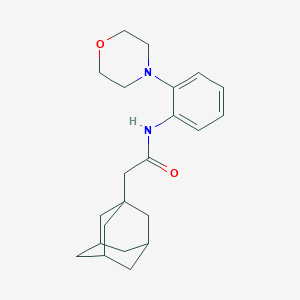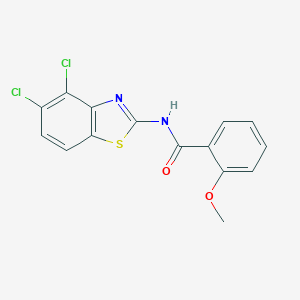![molecular formula C20H24N2O2 B244558 N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244558.png)
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide, also known as MPAPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPAPA belongs to the class of compounds known as piperidine derivatives, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been investigated for its potential use in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to inhibit the activity of certain enzymes, such as COX-2, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has also been shown to reduce seizures in animal models of epilepsy. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its relatively low toxicity profile, which makes it suitable for use in animal studies. Additionally, N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is readily synthesized and can be obtained in high yields and purity. However, one of the limitations of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. One area of interest is the development of more potent and selective analogs of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide with improved pharmacokinetic properties. Another area of interest is the investigation of the potential use of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide and to better understand its biochemical and physiological effects.
Synthesemethoden
The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide involves the reaction of 4-methylpiperidine with 2-bromoacetophenone to form 2-(4-methylpiperidin-1-yl)acetophenone. This intermediate is then reacted with 2-phenoxyacetic acid in the presence of a base to form N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide. The synthesis of N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide has been optimized to achieve high yields and purity.
Eigenschaften
Molekularformel |
C20H24N2O2 |
|---|---|
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
N-[2-(4-methylpiperidin-1-yl)phenyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H24N2O2/c1-16-11-13-22(14-12-16)19-10-6-5-9-18(19)21-20(23)15-24-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3,(H,21,23) |
InChI-Schlüssel |
AFWWCQLBWKUSFY-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CC1CCN(CC1)C2=CC=CC=C2NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)


![N-{3-[(4-ethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244484.png)
![N-{3-[(3,4-dimethylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244485.png)
![N-{4-methoxy-3-[(4-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244486.png)
![N-{4-methoxy-3-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B244487.png)
![5-bromo-N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244490.png)
![N-[5-(2-furoylamino)-2-methoxyphenyl]-2-furamide](/img/structure/B244491.png)
![N-[3-(acetylamino)-4-methoxyphenyl]-2-furamide](/img/structure/B244493.png)
![N-{4-methoxy-3-[(2-methoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244494.png)
![N-(4-methoxy-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244495.png)
![N-(3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244497.png)